molecular formula C18H21NO B039858 (S)-2-(Methoxydiphenylmethyl)pyrrolidine CAS No. 118971-03-2

(S)-2-(Methoxydiphenylmethyl)pyrrolidine

Cat. No. B039858
M. Wt: 267.4 g/mol
InChI Key: CGUGCZSRPDCLBT-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Methoxydiphenylmethyl)pyrrolidine is a compound of interest due to its role in various synthetic and chemical reactions, particularly those involving chiral molecules. Its synthesis and applications in enantioselective reactions highlight its significance in organic chemistry.

Synthesis Analysis

The synthesis of related compounds, such as (S)-2-(methoxymethyl)pyrrolidin-1-ylsulphur trifluoride, has been documented. This compound serves as an effective enantioselective fluorodehydroxylating agent, indicating the potential methodologies that might be applied to the synthesis of (S)-2-(Methoxydiphenylmethyl)pyrrolidine (G. Hann & P. Sampson, 1989).

Molecular Structure Analysis

The molecular structure of compounds structurally related to (S)-2-(Methoxydiphenylmethyl)pyrrolidine, such as 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, has been analyzed, revealing conformational details and the arrangement of substituents that influence reactivity and interaction with other molecules (M. F. Mohammat et al., 2008).

Chemical Reactions and Properties

(S)-2-(Methoxydiphenylmethyl)pyrrolidine is involved in reactions that underscore its utility in organic synthesis. For instance, asymmetric deprotonation by BuLi/(-)-sparteine leads to highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, showcasing the compound's potential in stereoselective reactions (Shengde Wu et al., 1996).

Physical Properties Analysis

The physical properties of (S)-2-(Methoxydiphenylmethyl)pyrrolidine, including its crystalline structure and intermolecular interactions, can be inferred from related compounds. For example, the crystal structure of 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate reveals details about its solid-state behavior, which may provide insights into the physical properties of (S)-2-(Methoxydiphenylmethyl)pyrrolidine (Sofia Dallasta Pedroso et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity and interactions with other substances, can be understood through studies on similar compounds. The synthesis and structural determination of pyrrolidine-2,3-dione derivatives, for example, offer insights into the chemical behavior that might be expected from (S)-2-(Methoxydiphenylmethyl)pyrrolidine (N. Nguyen & Vo Viet Dai, 2023).

Scientific Research Applications

  • Organocatalysis : Derivatives like (S)-2-(Azidodiphenylmethyl)pyrrolidine have been identified as efficient organocatalysts in asymmetric Michael and Mannich reactions (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).

  • Chiral Auxiliaries : Trans-2,5-bis(methoxymethyl)- and trans-2,5-bis(methoxymethoxymethyl)pyrrolidines are utilized as chiral auxiliaries in asymmetric alkylation and acylation of carboxamide enolates. These processes are crucial for achieving good chemical yield and high stereoselectivity (Kawanami et al., 1984; Ito, Katsuki, & Yamaguchi, 1984).

  • Synthesis of Medicinal Compounds : Derivatives like 5-methoxylated 3-pyrrolin-2-ones are synthesized for the preparation of agrochemicals and medicinal compounds. These derivatives are obtained through specific reactions involving alkaline methoxides (Ghelfi et al., 2003).

  • Pharmaceutical Applications : Novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been explored for their antiarrhythmic, antihypertensive, and alpha-adrenolytic properties. These compounds have potential therapeutic applications in cardiovascular diseases (Malawska et al., 2002).

  • Fungicidal Activity : Strobilurin derivatives containing the pyrrolidine-2,4-dione moiety have shown fungicidal activity against various plant pathogens. This opens avenues for agricultural applications (Guihua et al., 2014).

  • Antibacterial Agents : 4-Pyrrolidin-3-cyanopyridine derivatives, a modification of the pyrrolidine structure, demonstrate significant antibacterial activity against a range of bacteria, highlighting their potential in antimicrobial therapy (Bogdanowicz et al., 2013).

  • Fluorodehydroxylation Agent : (S)-2-(methoxymethyl)pyrrolidin-1-ylsulphur trifluoride, another derivative, acts as an enantioselective fluorodehydroxylating agent, useful in organic synthesis (Hann & Sampson, 1989).

Safety And Hazards

“(S)-2-(Methoxydiphenylmethyl)pyrrolidine” is harmful if swallowed . It is advised to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

(2S)-2-[methoxy(diphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUGCZSRPDCLBT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Methoxydiphenylmethyl)pyrrolidine

CAS RN

118971-03-2
Record name (S)-2-(Methoxydiphenylmethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(Methoxydiphenylmethyl)pyrrolidine
Reactant of Route 2
(S)-2-(Methoxydiphenylmethyl)pyrrolidine
Reactant of Route 3
(S)-2-(Methoxydiphenylmethyl)pyrrolidine
Reactant of Route 4
(S)-2-(Methoxydiphenylmethyl)pyrrolidine
Reactant of Route 5
(S)-2-(Methoxydiphenylmethyl)pyrrolidine
Reactant of Route 6
(S)-2-(Methoxydiphenylmethyl)pyrrolidine

Citations

For This Compound
5
Citations
K Funabiki, M Ohta, Y Sakaida, K Oida… - Asian Journal of …, 2013 - Wiley Online Library
The fluorous prolinol methyl ether was prepared through the perfluorohexylethylation of (S)‐1‐tert‐butyl 2‐methyl pyrrolidine‐1,2‐dicarboxylate using commercially available …
Number of citations: 5 onlinelibrary.wiley.com
J Bojanowski, A Albrecht - Asian Journal of Organic Chemistry, 2019 - Wiley Online Library
This Minireview summarizes the application of carboxylic‐acid‐activated olefins in organic synthesis. The ability of carboxylic acid moiety to increase the electrophilic character of …
Number of citations: 16 onlinelibrary.wiley.com
K Endo, K Endo - Kinetically Controlled Stepwise Syntheses of a …, 2021 - Springer
A metal center of a metal complex can be a chirality center in some cases, which are called chiral-at-metal complexes. Chiral-at-metal complexes are attractive because it can act as …
Number of citations: 0 link.springer.com
K Endo - 2021 - books.google.com
This book describes novel synthetic methodologies for two kinds of structurally elaborate metal complexes: a heterometallic complex and a tetrahedral chiral-at-metal complex. The …
Number of citations: 2 www.google.com
遠藤健一, 宇部仁士, 長田浩一, 塩谷光彦 - 有機合成化学協会誌, 2022 - jstage.jst.go.jp
Chiral metal complexes have been widely used as enantioselective catalysts and chiroptical materials. In recent years,“chiral-at-metal” complexes, in which the ligand is achiral but the …
Number of citations: 4 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.